molecular formula C10H18O3 B1266693 Allyl (3-methylbutoxy)acetate CAS No. 67634-00-8

Allyl (3-methylbutoxy)acetate

Cat. No.: B1266693
CAS No.: 67634-00-8
M. Wt: 186.25 g/mol
InChI Key: XCWPXUNHSPOFGV-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Allyl (3-methylbutoxy)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to react with strong oxidizing acids, generating heat and potentially igniting reaction products . Additionally, it may interact with caustic solutions and generate flammable hydrogen with alkali metals, hydrides, and other reducing agents

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In laboratory settings, exposure to this compound has resulted in clear nasal discharge, ataxia, tremors, salivation, dyspnea, hypoactivity, and slight piloerection in treated rats . These observations suggest that this compound can significantly impact cellular function and overall health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It may inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to react with strong oxidizing acids and generate heat indicates its potential to influence biochemical pathways and molecular mechanisms .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are crucial factors in its biochemical applications. In laboratory settings, the compound has been observed to maintain its reactivity and effects over extended periods. Long-term exposure studies have shown that it can cause persistent changes in cellular function, highlighting the importance of monitoring its stability and degradation in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal adverse effects, while higher doses can lead to toxicity and significant health impacts. For example, the median lethal concentration (LC50) for this compound was reported to be 0.43 mg/L in rats, with observed sub-clinical signs such as clear nasal discharge, ataxia, tremors, salivation, dyspnea, hypoactivity, and slight piloerection . These findings underscore the importance of dosage considerations in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s reactivity with strong oxidizing acids and caustic solutions suggests its potential role in oxidative and reductive metabolic processes . Understanding these pathways is essential for elucidating the compound’s overall impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound is likely to be widely distributed and excreted as metabolites in the urine . Its interactions with transporters and binding proteins can influence its localization and accumulation within specific cellular compartments, affecting its overall activity and function.

Subcellular Localization

This compound’s subcellular localization plays a vital role in its biochemical activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is crucial for elucidating its precise mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl (3-methylbutoxy)acetate can be synthesized through a multi-step process:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of phase-transfer catalysts and controlled reaction conditions ensures high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Strong oxidizing acids.

    Reducing Agents: Alkali metals, hydrides, and other reducing agents.

    Substitution Conditions: Caustic solutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce various oxidized derivatives, while substitution reactions may yield different substituted esters .

Scientific Research Applications

Allyl (3-methylbutoxy)acetate has several applications in scientific research:

Comparison with Similar Compounds

  • Allyl isoamyl glycolate
  • Allyl amylglycolate
  • Allyl (isopentyloxy)acetate

Comparison: Allyl (3-methylbutoxy)acetate is unique due to its specific odor profile and its synthesis involving isoamyl alcohol. Compared to similar compounds, it has a distinct fruity galbanum odor with a pineapple modification, making it particularly valuable in the fragrance industry .

Properties

IUPAC Name

prop-2-enyl 2-(3-methylbutoxy)acetate
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-4-6-13-10(11)8-12-7-5-9(2)3/h4,9H,1,5-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWPXUNHSPOFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOCC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Record name (3-METHYLBUTOXY)ACETIC ACID, 2-PROPENYL ESTER
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DSSTOX Substance ID

DTXSID9025580
Record name Allyl 2-(isopentyloxy)acetate
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Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

(3-methylbutoxy)acetic acid, 2-propenyl ester is a clear colorless liquid. (NTP, 1992), Liquid
Record name (3-METHYLBUTOXY)ACETIC ACID, 2-PROPENYL ESTER
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Record name Acetic acid, 2-(3-methylbutoxy)-, 2-propen-1-yl ester
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Flash Point

154 °F (NTP, 1992)
Record name (3-METHYLBUTOXY)ACETIC ACID, 2-PROPENYL ESTER
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name (3-METHYLBUTOXY)ACETIC ACID, 2-PROPENYL ESTER
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Density

0.941 at 68 °F (NTP, 1992) - Less dense than water; will float
Record name (3-METHYLBUTOXY)ACETIC ACID, 2-PROPENYL ESTER
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CAS No.

67634-00-8
Record name (3-METHYLBUTOXY)ACETIC ACID, 2-PROPENYL ESTER
Source CAMEO Chemicals
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Record name Allyl 2-(isopentyloxy)acetate
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Record name Allyl amyl glycolate
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Record name Acetic acid, 2-(3-methylbutoxy)-, 2-propen-1-yl ester
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Record name Allyl 2-(isopentyloxy)acetate
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Record name Allyl (3-methylbutoxy)acetate
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Record name ALLYL AMYL GLYCOLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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